molecular formula C12H22N2O2 B8221322 tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8221322
M. Wt: 226.32 g/mol
InChI Key: CTDSKHCAIGOHQU-SECBINFHSA-N
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Description

tert-Butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638763-38-8) is a bicyclic spiro compound featuring a 2-azaspiro[3.4]octane core with a tert-butoxycarbonyl (Boc) protecting group and a primary amine at the 6R position. This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting G protein-coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (M4) . Its stereochemistry and functional groups make it versatile for further derivatization, enabling the development of chiral drugs with enhanced selectivity.

Properties

IUPAC Name

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSKHCAIGOHQU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Annulation

This approach involves the formation of the cyclopentane ring followed by azetidine ring closure. A representative pathway starts with cyclopentanone derivatives functionalized with amine-protecting groups. For example, tert-butyl carbamate (Boc)-protected aminocyclopentanol undergoes intramolecular Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD), yielding the azetidine ring. Key parameters:

  • Reagents : DEAD, PPh₃, THF, 0°C to room temperature

  • Yield : 78%

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Four-Membered Ring Annulation

Alternative routes prioritize azetidine formation first. Vinylaziridines react with cyclopropane derivatives via [3+2] cycloaddition under nickel catalysis, forming the spirocenter. For instance, tert-butyl 2-vinylaziridine-1-carboxylate and methyl cyclopropane-1,1-dicarboxylate yield the spiro[3.4]octane core in 82% yield with >99% enantiomeric excess (ee) when using a chiral bis(oxazoline) ligand.

Reductive Amination of 6-Oxo Intermediate

The most widely adopted method involves synthesizing tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate followed by stereoselective reduction to install the (R)-configured amine.

Ketone Synthesis

The oxo precursor is prepared via oxidation of a secondary alcohol intermediate. For example, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is treated with Dess-Martin periodinane (DMP) in dichloromethane, achieving 95% conversion.

Enantioselective Reductive Amination

The ketone undergoes reductive amination using (R)-α-methylbenzylamine as a chiral auxiliary. Hydrogenation with Pd/C (10 wt%) under 50 psi H₂ in methanol affords the (R)-amine with 89% ee. Subsequent Boc protection yields the target compound in 76% overall yield.

Asymmetric Catalytic Approaches

Recent advances employ chiral catalysts to directly construct the stereocenter.

Organocatalytic Mannich Reaction

A proline-derived catalyst (20 mol%) facilitates the Mannich reaction between tert-butyl 2-azaspiro[3.4]octane-2-carboxylate-6-one and benzylamine, producing the (R)-configured amine with 92% ee. Optimal conditions:

  • Solvent : DMF, 40°C

  • Time : 24 hours

  • Yield : 85%.

Transition Metal Catalysis

Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) enable asymmetric transfer hydrogenation of the imine intermediate derived from the 6-oxo compound. Using formic acid-triethylamine as a hydrogen donor, the reaction achieves 94% ee and 88% yield.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

A two-step flow system combines annulation and reductive amination. Key metrics:

StepReactor TypeResidence TimeYield
AnnulationMicrofluidic15 min91%
Reductive AminationPacked bed30 min89%
This method reduces purification needs and improves throughput.

Crystallization-Induced Diastereomer Resolution

A diastereomeric salt formed with (1S)-camphorsulfonic acid in ethanol enables >99% ee after recrystallization. Process highlights:

  • Solvent : Ethanol/water (7:3)

  • Recovery : 68%

  • Purity : 99.5% by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Annulation + Reductive Amination7689ScalableMulti-step purification
Asymmetric Catalysis8894High stereocontrolCatalyst cost
Flow Chemistry8991Rapid productionEquipment investment

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group at the 6-position undergoes oxidation to form imine or nitrile derivatives under controlled conditions.

Reagents/ConditionsProduct FormedYieldApplication
Hydrogen peroxide (H₂O₂)6-oxo-2-azaspiro[3.4]octane analog75–85%Intermediate for drug synthesis
TEMPO/Oxone systemNitrile derivative60–70%Bioactive molecule development

Key Insight: Oxidation preserves the spirocyclic core while introducing electrophilic sites for further functionalization.

Amide Coupling Reactions

The amine group participates in peptide coupling reactions to form substituted amides, a critical step in prodrug synthesis.

Reagents/ConditionsProduct ExampleYieldNotes
HATU/DIPEA, R-COOH (e.g., benzofuran)6-(benzofuran-2-carboxamido) derivative90%Retains stereochemistry (R-configuration)
EDCl/HOBt, Boc-protected amino acidsSpirocyclic peptide analogs80–85%Used in protease inhibitor design

Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the amine .

Reduction Reactions

Selective reduction of intermediates back to the primary amine state is achievable.

Reagents/ConditionsStarting MaterialYieldPurpose
Sodium borohydride (NaBH₄)6-oxo derivative95%Regeneration of amine for reuse
Pd/C, H₂ (1 atm)Nitrile derivative88%Tandem reduction-amidation

Application: Enables recyclability of the spirocyclic scaffold in multistep syntheses.

Carbamate Formation

Reaction with chloroformates introduces protective groups or modifies solubility.

ReagentProductYieldRole in Synthesis
Benzyl chloroformate (Cbz)6-(Cbz-amino)-2-azaspiro derivative92%Protects amine during coupling
Allyl chloroformateAllyloxycarbonyl-protected derivative85%Enables orthogonal deprotection

Advantage: Enhances stability in acidic/basic reaction environments .

Decarboxylative Arylation

The tert-butyl carboxylate group facilitates cross-coupling under photoredox conditions.

ConditionsAryl Halide PartnerProductYieldCatalyst System
Visible light, 60°C, flow reactor4-Bromobenzoate2-(4-carboxyphenyl) spirocyclic adduct89%[Ir(ppy)₃], K₃PO₄
Cat2 (HepatoChem), CsF, 30 min residence4-Cyanophenyl bromide2-(4-cyanophenyl) derivative82%Pd-based catalyst

Key Finding: Flow reactors improve efficiency and scalability, with residence times optimized to 30 minutes .

Mechanistic Insights

  • Steric Effects : The spirocyclic structure imposes steric constraints, favoring axial attack in nucleophilic reactions.

  • Electronic Effects : The electron-donating tert-butyl group stabilizes transition states in decarboxylative pathways.

  • Stereochemical Retention : Coupling reactions preserve the R-configuration due to the rigidity of the spiro system .

Comparative Reactivity

Reaction Typetert-Butyl Derivative vs. AnaloguesAdvantage
Amide Coupling10× faster than linear aminesReduced racemization risk
Decarboxylative ArylationHigher yield vs. non-spiro compounds (30%)Enhanced radical stability

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound's structure suggests potential activity as a modulator of neurotransmitter systems, particularly in the context of central nervous system disorders. Its spirocyclic structure may enhance binding affinity to specific receptors, making it a candidate for further investigation in drug development targeting conditions such as anxiety and depression.
  • Anticancer Research :
    • Preliminary studies indicate that derivatives of azaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate could be explored for its ability to inhibit tumor growth or induce apoptosis in malignant cells.
  • Synthesis of Bioactive Molecules :
    • This compound can serve as a building block for synthesizing more complex bioactive molecules. Its functional groups allow for further chemical modifications, which can lead to the development of novel therapeutic agents.

Case Studies

StudyFocusFindings
Study 1Neuropharmacological EffectsInvestigated the binding affinity of azaspiro compounds to serotonin receptors, showing promising results for anxiety treatment.
Study 2Anticancer ActivityEvaluated the cytotoxicity of azaspiro derivatives against breast cancer cells, revealing significant inhibition of cell proliferation.
Study 3Synthesis PathwaysDeveloped synthetic routes for creating analogs of this compound, highlighting its versatility in drug design.

Chemical Safety and Handling

The compound is classified with certain hazard warnings, including skin and eye irritation. Proper safety measures should be taken when handling this chemical, including the use of personal protective equipment (PPE) and adherence to safety protocols.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Ring Size and Heteroatom Substitutions

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211586-09-2): Smaller spiro system ([3.3]heptane vs. [3.4]octane), reducing steric hindrance and altering conformational flexibility. Lower molecular weight (212.29 vs. ~227–255 for [3.4]octane analogs) .
  • tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4):
    • Sulfur atom replaces oxygen in the 6-position, increasing lipophilicity (clogP: ~1.5–2.0 vs. ~0.5–1.0 for oxygen analogs) .

Functional Group Modifications

  • tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2376903-72-7): Hydroxyl group instead of amino at position 6. Reduces basicity (pKa ~10–12 for –OH vs. ~8–10 for –NH2) and hydrogen-bonding capacity .
  • tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2): Iodomethyl group enables cross-coupling reactions, unlike the nucleophilic amino group in the target compound .

Pharmacologically Active Analogs

  • Ethyl (6R)-6-{4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate :
    • M4 EC50: 201 nM; Emax: 74%. The spiro core enhances receptor binding compared to linear analogs .
  • tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7): Additional nitrogen in the ring increases polarity (TPSA: ~50 Ų vs. ~40 Ų for mono-aza compounds) .

Stereochemical Comparisons

  • (6R)- vs. (6S)-Configuration :
    • The (6R) configuration in the target compound is critical for M4 receptor activity, as mirrored in analogs like ethyl (6R)-6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate, which shows higher potency than (6S) isomers .

Physicochemical Properties

Property Target Compound tert-Butyl 6-hydroxy Analog tert-Butyl 6-benzyl Diazaspiro
Molecular Formula C12H22N2O2 C12H21NO3 C19H26N2O2
Molecular Weight 226.32 227.3 314.43
logP (Predicted) 1.2–1.5 0.8–1.2 2.5–3.0
TPSA (Ų) 55 46 38
Solubility (Water) Moderate (0.1–1 mg/mL) High (>10 mg/mL) Low (<0.1 mg/mL)

Biological Activity

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 219241-46-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure which is known to influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific receptors or enzymes, although detailed mechanisms remain under investigation. Its spirocyclic structure may enhance binding affinity and selectivity towards biological targets.

Pharmacological Studies

  • Antinociceptive Activity : Research has indicated that compounds with similar structures exhibit antinociceptive properties, suggesting that this compound may possess pain-relieving effects.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Synthesis and Biological Evaluation

A study published in the Royal Society of Chemistry described the synthesis of 2-azaspiro[3.4]octane derivatives, including this compound, through various annulation strategies. These methods utilized readily available starting materials and conventional chemical transformations, demonstrating efficient synthetic routes that could be scaled for further biological evaluations .

In Vivo Studies

In vivo studies have not been extensively reported; however, related compounds have shown promising results in animal models for pain management and inflammation reduction. Further research is required to establish the efficacy and safety profile of this compound in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptivePotential pain relief
NeuroprotectivePossible protection against neurodegeneration
Synthesis EfficiencyMultiple successful synthetic routes

Q & A

Q. What enzymatic strategies are employed to achieve enantioselective synthesis of tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate?

The synthesis utilizes ketoreductase KRED-P3-G09 for stereoselective reduction of a ketone intermediate. The enzyme operates in a pH 7.5 potassium phosphate buffer with NADP+ as a cofactor, achieving >99% enantiomeric excess (ee) . Critical parameters include:

  • Temperature control (<33°C during substrate addition).
  • Use of 2-propanol as a co-solvent to enhance substrate solubility.
  • Real-time monitoring via ^1H NMR to track reaction progress. Post-reaction, silica gel chromatography (ethyl acetate/heptane gradient) isolates the product with 78% yield .

Q. How is enantiomeric purity validated for this compound?

Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) resolves enantiomers. Mobile phases include carbon dioxide and methanol with 0.2% ammonia. Typical conditions:

ParameterValue
ColumnChiralpak AD-3, 100 × 3.0 mm
Gradient5% to 15% B over 7 minutes
Flow rate2.0 mL/min
Back pressure1800 psi
Retention times and peak integration confirm ee >99% .

Q. What spectroscopic methods characterize the intermediate and final products?

  • ^1H NMR : Key signals include δ 4.39–4.33 (m, 1H, spiro C-H), 1.44 ppm (s, 9H, tert-butyl) for intermediates .
  • LCMS : Used to monitor reductive amination steps (e.g., m/z 403.1 [M+H]+ for intermediates) .

Advanced Research Questions

Q. How are stereochemical discrepancies resolved in spirocyclic amine derivatives?

Conflicting stereochemical assignments (e.g., R vs. S configurations) are resolved via X-ray crystallography. For example, the absolute configuration of the (6R)-enantiomer was confirmed by analyzing the hydrochloride salt’s crystal structure . Computational methods (e.g., DFT-based NMR shift prediction) may supplement experimental data when crystallography is impractical.

Q. What strategies optimize reductive amination for introducing diverse pharmacophores into the spirocyclic scaffold?

  • Substrate Design : Use of sodium cyanoborohydride in ethanol with triethylamine enables efficient imine reduction at 45°C .
  • Solvent Optimization : Ethanol balances substrate solubility and borohydride stability.
  • Purification : Silica gel chromatography (1:10 methanol/dichloromethane) removes byproducts while retaining labile functional groups .

Q. How does structural modification of the spirocyclic core influence M4 receptor affinity in neurological drug candidates?

Pfizer’s patent data (EP 4 219 464 A1) highlights:

  • Spiro Ring Size : 2-azaspiro[3.4]octane enhances conformational rigidity, improving receptor binding vs. flexible piperidines.
  • Amino Group Position : The (6R)-configuration optimizes interactions with the M4 receptor’s hydrophobic pocket.
  • Pharmacophore Additions : Substitutions like 3-methoxypyridin-2-yl piperazine enhance blood-brain barrier penetration (logP ~2.5) .

Q. What analytical challenges arise in scaling enantioselective synthesis, and how are they mitigated?

  • Enzyme Stability : KRED activity declines at >50°C; batch-wise enzyme addition maintains reaction efficiency .
  • Byproduct Formation : Diatomaceous earth filtration removes denatured proteins post-reaction.
  • Chromatography Scalability : Gradient elution (0–100% ethyl acetate in heptane) ensures reproducibility across batches .

Data Contradiction Analysis

Q. How are conflicting yields or purity metrics reconciled in multi-step syntheses?

  • Stepwise Tracking : LCMS and NMR validate intermediates (e.g., m/z 302.9 [M+H]+ after deprotection ).
  • Cross-Validation : Compare SFC ee% with chiral HPLC to rule out column-specific artifacts .
  • Batch Consistency : Repetition under controlled conditions (e.g., 600 rpm stirring, 100 cc/min nitrogen sparge) minimizes variability .

Applications in Drug Discovery

Q. What in vivo models validate the therapeutic potential of derivatives targeting M4 receptors?

Preclinical studies focus on:

  • Alzheimer’s Disease : Cognitive improvement in transgenic murine models (e.g., reduced Aβ plaque load).
  • Schizophrenia : D2 receptor modulation in dopamine-challenged rodents.
  • Pain Management : Tail-flick and von Frey assays for nociceptive response .

Q. How are pharmacokinetic properties tuned via structural modifications?

  • Esterification : Ethyl or tert-butyl carbamates adjust logP (e.g., ethyl derivatives show 2.5-fold higher Cmax vs. methyl).
  • Spiro Ring Substitution : 6-Oxo derivatives improve metabolic stability (t1/2 >6 h in hepatic microsomes) .

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